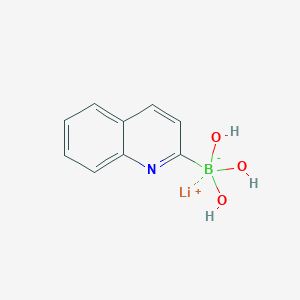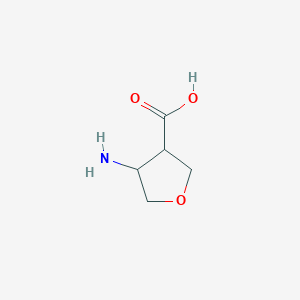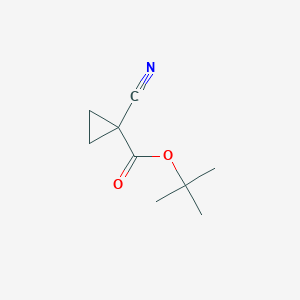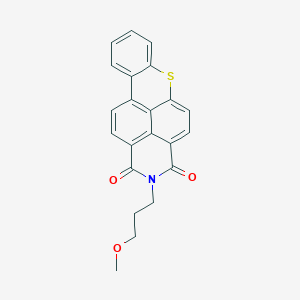
2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
Overview
Description
2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, also known as TTX-7, is a heterocyclic compound that belongs to the thioxanthene family. It is a potent antipsychotic agent that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione involves the blockade of dopamine receptors in the brain. Specifically, 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione binds to the D2 receptor subtype, which reduces the activity of dopamine and results in a decrease in psychotic symptoms. 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione also has a high affinity for the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its antipsychotic effects. 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione also has anxiolytic properties and can reduce anxiety in animal models. Additionally, 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione in lab experiments is its high potency and selectivity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione is its potential for off-target effects, as it also binds to other receptors such as the serotonin 5-HT2A receptor.
Future Directions
There are several future directions for research on 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione. One area of interest is the potential use of 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione in combination with other antipsychotic agents to improve treatment outcomes. Another area of research is the development of more selective dopamine receptor antagonists that have fewer off-target effects. Additionally, the role of 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione in the regulation of BDNF expression and neuroplasticity is an area of ongoing investigation.
Scientific Research Applications
2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione has been extensively studied for its antipsychotic properties. It has been shown to be effective in treating schizophrenia and other psychotic disorders. 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione acts by blocking dopamine receptors in the brain, which reduces the activity of dopamine and results in a decrease in psychotic symptoms. 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione has also been studied for its potential use in the treatment of Parkinson's disease, as it can improve motor function by increasing dopamine release.
properties
IUPAC Name |
14-(3-methoxypropyl)-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-26-12-4-11-23-21(24)15-8-7-14-13-5-2-3-6-17(13)27-18-10-9-16(22(23)25)19(15)20(14)18/h2-3,5-10H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEARNNTYXJWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931028 | |
| Record name | 2-(3-Methoxypropyl)-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | |
CAS RN |
14121-47-2 | |
| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxypropyl)-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxypropyl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




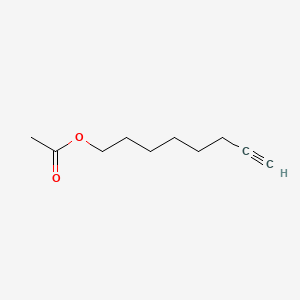


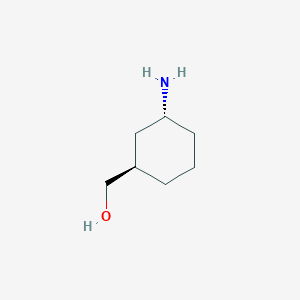
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3366592.png)
![tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3366599.png)
